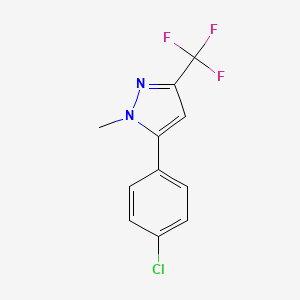
5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
The synthesis of 5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with methylhydrazine and trifluoroacetic acid. The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to improve yield, reduce reaction time, and minimize the use of hazardous reagents .
Analyse Des Réactions Chimiques
5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or copper complexes . Major products formed from these reactions include various substituted pyrazoles with potential biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole can be compared with other similar compounds, such as:
Celecoxib: A well-known anti-inflammatory drug that also contains a pyrazole ring.
Rimonabant: An anti-obesity drug with a pyrazole core.
Sulfaphenazole: An antibacterial agent with a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H8ClF3N2 |
|---|---|
Poids moléculaire |
260.64 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8ClF3N2/c1-17-9(6-10(16-17)11(13,14)15)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Clé InChI |
RYEGCLXZLUOBEV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


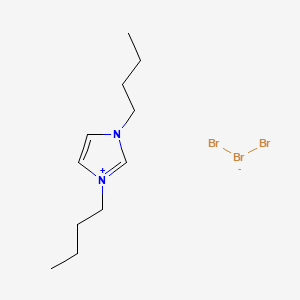
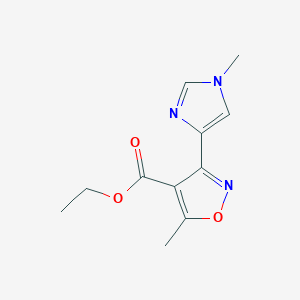

![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)
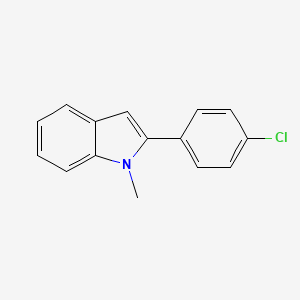
![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid](/img/structure/B13683593.png)
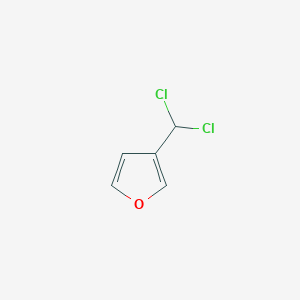

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13683608.png)
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683620.png)
![5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B13683625.png)

![8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine](/img/structure/B13683635.png)
